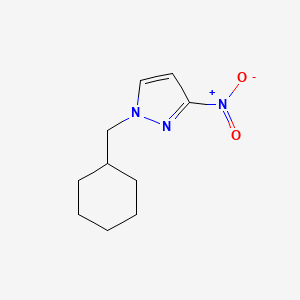

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Beschreibung

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole (CAS 1240579-32-1) is a pyrazole derivative featuring a cyclohexylmethyl substituent at the N1 position and a nitro group at the C3 position. This compound is synthesized via alkylation or substitution reactions, as indicated by Amadis Chemical, which provides analytical validation through NMR, HPLC, and LC-MS data .

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVAPLJNMWOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole typically involves the reaction of cyclohexylmethyl hydrazine with a nitro-substituted ketone or aldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. Commonly used reagents include acetic acid, sulfuric acid, or sodium hydroxide. The reaction is often conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Oxides: Formed by the oxidation of the compound.

Substituted pyrazoles: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is well-documented , whereas halogenated analogs require specialized handling due to reactive intermediates .

- Biological Relevance : Nitro groups in pyrazoles are associated with antimicrobial and anti-inflammatory activities, but steric bulk from cyclohexylmethyl may limit membrane permeability compared to smaller substituents .

- Thermodynamic Stability : Cyclohexylmethyl’s conformational flexibility could improve crystal packing efficiency, as suggested by NMR data .

Biologische Aktivität

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole (CAS No. 1240579-32-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexylmethyl group and a nitro substituent on the pyrazole ring. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, potentially acting as inhibitors or modulators. For instance, they may affect protease activities relevant to disease processes .

- Cell Signaling Pathways : The compound may influence cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation can lead to various cellular responses, including apoptosis in cancer cells .

- DNA/RNA Interaction : Preliminary studies suggest that pyrazole derivatives can interact with nucleic acids, potentially increasing their absorption rates at specific wavelengths, indicating a role in genetic regulation.

Anticancer Properties

Research indicates that pyrazole derivatives have promising anticancer properties. For instance, certain analogs have demonstrated significant activity against breast cancer cell lines by inducing apoptosis through the modulation of NF-κB pathways . The structure-activity relationship (SAR) analyses reveal that modifications in substituents can enhance potency against specific cancer types.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Studies on related pyrazoles suggest effectiveness against various bacterial strains, indicating the need for further investigation into this compound's spectrum of activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their efficacy:

These results emphasize the importance of structural optimization in enhancing biological activity.

Toxicity Profile

The toxicity of pyrazole derivatives has been assessed using mammalian cell lines such as Vero cells. Many compounds exhibit low cytotoxicity with CC50 values exceeding 500 µM, indicating a favorable safety profile for further development .

Q & A

Q. What are the standard spectroscopic methods for confirming the structure of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole?

- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry .

- ¹H NMR : Peaks for the cyclohexylmethyl group (δ 1.0–2.5 ppm, multiplet) and nitro group (deshielding effects on adjacent protons).

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spec : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₁H₁₇N₃O₂ for a related compound ).

- Comparative Analysis : Cross-reference spectral data with structurally similar nitro-pyrazoles (e.g., 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole ).

Q. What synthetic routes are effective for introducing the cyclohexylmethyl substituent onto the pyrazole ring?

- Methodological Answer :

- Alkylation : React 3-nitro-1H-pyrazole with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) with improved yield (75–85%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How do steric effects of the cyclohexylmethyl group influence reactivity in further functionalization?

- Methodological Answer :

- Steric Hindrance : The bulky cyclohexylmethyl group reduces nucleophilic substitution efficiency at the pyrazole ring.

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMSO) to enhance solubility or employ catalytic Pd-mediated coupling reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for nitro-pyrazole derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Assess rotational barriers of the nitro group or cyclohexylmethyl moiety, which may cause peak splitting .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole ).

- DFT Calculations : Predict and compare theoretical vs. experimental spectra to identify conformational isomers .

Q. What strategies optimize regioselectivity in multi-step syntheses of nitro-pyrazole hybrids?

- Methodological Answer :

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties selectively to the pyrazole ring .

- Protection/Deprotection : Temporarily protect the nitro group with Boc or TMS during alkylation steps .

- Table : Comparison of Reaction Yields Under Different Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄ | THF/H₂O | 61 | |

| Alkylation | K₂CO₃ | DMF | 72 |

Q. How do electron-withdrawing (nitro) and electron-donating (cyclohexylmethyl) groups affect bioactivity in pyrazole derivatives?

- Methodological Answer :

- Nitro Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) .

- Cyclohexylmethyl : Increases lipophilicity, improving membrane permeability (logP ~2.8 predicted via ChemAxon ).

- Case Study : In 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole, the nitro group showed antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyrazole alkylation reactions?

- Methodological Answer :

- Solvent Effects : Polar solvents (DMF) vs. non-polar (toluene) impact reaction kinetics and byproduct formation .

- Catalyst Loading : Excess base (e.g., K₂CO₃) may hydrolyze sensitive intermediates, reducing yield .

- Temperature Control : Microwave-assisted synthesis minimizes side reactions compared to conventional heating .

Experimental Design Considerations

Q. What precautions are critical when handling nitro-pyrazole derivatives in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.